![molecular formula C31H32N4O5S B2496991 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 689772-72-3](/img/structure/B2496991.png)
2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules that incorporate several functional groups and structural motifs common in medicinal chemistry and organic synthesis. These include the quinazolinone core, a morpholino group, a dioxolane moiety, and an acetamide linkage. Compounds with such structures are often explored for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reaction sequences. For quinazolinone derivatives, a common approach might involve the cyclization of anthranilic acid derivatives with various amides or amines. The morpholino and benzo[d][1,3]dioxol-5-ylmethyl groups could be introduced through nucleophilic substitution reactions, while the acetamide functionality might be added via acylation of the appropriate amine (N. Rao et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic methods, including NMR, IR, and mass spectrometry. Computational methods like density functional theory (DFT) might also be used to predict molecular geometry, electronic structure, and vibrational frequencies, aiding in the interpretation of experimental data (A. El-Azab et al., 2016).
科学的研究の応用
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the chemical structure , were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activities, with some being nearly 1.5–3.0-fold more potent compared with the positive control 5-FU. This indicates a potential application of similar compounds in cancer treatment, highlighting the importance of quinazolinone derivatives in the development of new antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activities
The antimicrobial activities of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, which share structural similarities with the compound , have been studied. These compounds showed good antimicrobial activity compared with standard drugs, indicating the potential of quinazolinone derivatives as antimicrobial agents (N. Patel & A. R. Shaikh, 2011).
Anticonvulsant Agents
Research into benzothiazole derivatives having acetamido and carbothioamido pharmacophores has shown promising anticonvulsant properties. This work indicates the potential application of similar structured compounds, like the specified acetamide, in developing new treatments for convulsive disorders (M. Amir et al., 2012).
Radiomodulatory Effects
A study on quinazolinone derivatives bearing a sulfonamide moiety revealed a novel compound's ability to induce NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, demonstrating potent NQO1 inducer activity in vitro. This suggests the potential of quinazolinone derivatives as radiomodulatory agents, which could be beneficial in protecting against radiation-induced damage (A. M. Soliman et al., 2020).
特性
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O5S/c1-20(2)22-4-6-23(7-5-22)32-29(36)18-41-31-33-26-9-8-24(34-11-13-38-14-12-34)16-25(26)30(37)35(31)17-21-3-10-27-28(15-21)40-19-39-27/h3-10,15-16,20H,11-14,17-19H2,1-2H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJIDWMEPSMARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-isopropylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

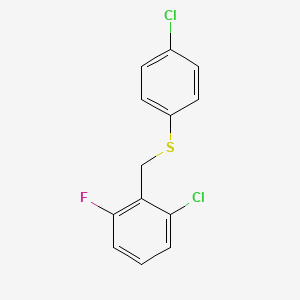
![Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2496912.png)
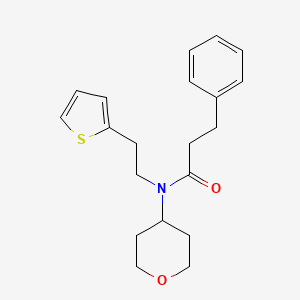

![1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2496915.png)
![Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate](/img/structure/B2496917.png)
![1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride](/img/structure/B2496918.png)
![7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2496919.png)
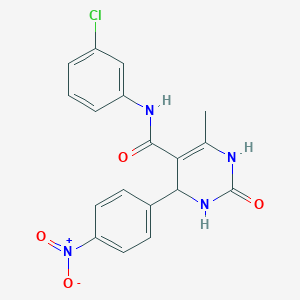
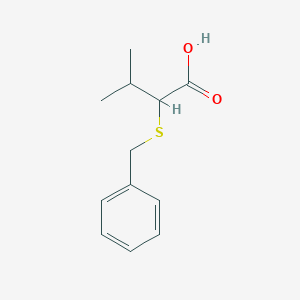
![3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2496924.png)
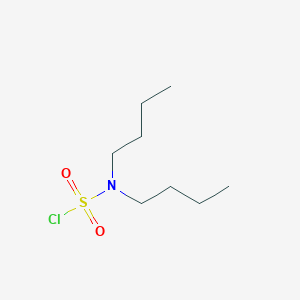
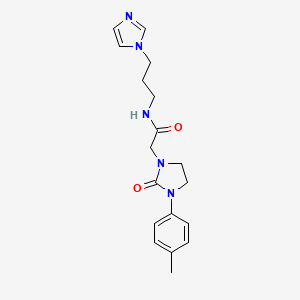
![2-(4-fluorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2496931.png)